![molecular formula C10H17NO2 B12606837 (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one CAS No. 649765-27-5](/img/structure/B12606837.png)
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[620]decan-10-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the azabicyclo framework play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one: shares similarities with other bicyclic compounds that have hydroxymethyl groups and azabicyclo frameworks.
(-)-carvone: A natural compound with bioactive properties, used in sustainable agriculture.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of both a hydroxymethyl group and an azabicyclo framework. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
649765-27-5 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one |
InChI |
InChI=1S/C10H17NO2/c12-7-11-9-6-4-2-1-3-5-8(9)10(11)13/h8-9,12H,1-7H2/t8-,9+/m0/s1 |
Clé InChI |
FNMJUMYWUHWMML-DTWKUNHWSA-N |
SMILES isomérique |
C1CCC[C@@H]2[C@H](CC1)C(=O)N2CO |
SMILES canonique |
C1CCCC2C(CC1)C(=O)N2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


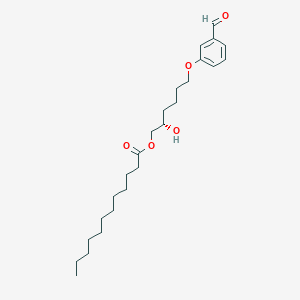
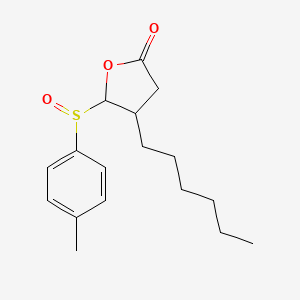
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
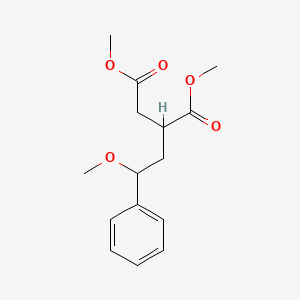
![1-Hexyl-4-({2-[hexyl(dimethyl)azaniumyl]ethyl}sulfanyl)pyridin-1-ium diiodide](/img/structure/B12606804.png)
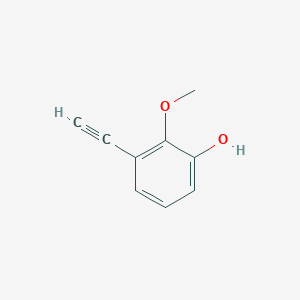


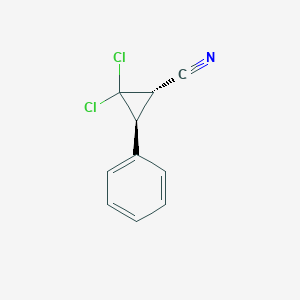
![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)

